Apixaban Impurity 14

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Apixaban involves new intermediates which undergo a faster amidation reaction . The process involves the use of anhydrous ammonia in propylene glycol and performing the reaction for at least 12 hours at 90°C . This method provides Apixaban having the polymorphic form named N-1, a solid form which is the thermodynamically stable form of Apixaban .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Apixaban have been studied extensively . Using state-of-the-art ultra-high performance liquid chromatography (UHPLC), it is possible to analyze the composition of the reaction mixture within a few minutes .Physical And Chemical Properties Analysis

Apixaban is almost insoluble in water, slightly soluble in organic solvents, and freely soluble in DMSO . A mixture of acetonitrile and water in various proportions is used as a mobile phase for the separation of apixaban from related impurities .Wissenschaftliche Forschungsanwendungen

Analytical Method Development

Apixaban Impurity 14: is crucial in the development of analytical methods for the assay of Apixaban. Researchers utilize this impurity as a reference to ensure the accuracy and precision of their analytical techniques. These methods are essential for determining the correct dosage and ensuring the safety and efficacy of Apixaban in pharmaceutical formulations .

Anticoagulant Efficacy Studies

As an impurity of a potent anticoagulant, Apixaban Impurity 14 plays a role in studying the efficacy of Apixaban. It helps in understanding the drug’s mechanism of action and its interaction with blood coagulation pathways. This is vital for improving anticoagulant therapies and patient outcomes .

Toxicology and Safety Assessment

In toxicological studies, Apixaban Impurity 14 is used to assess the safety profile of Apixaban. It helps determine the impurity’s effects on biological systems and establishes the acceptable limits in the final product to ensure patient safety .

Stability Testing

Stability testing is another critical application where Apixaban Impurity 14 is used. It helps in understanding how Apixaban degrades over time under various conditions, which is essential for determining the shelf life and storage requirements of the drug .

Pharmacokinetic Studies

Apixaban Impurity 14: is also used in pharmacokinetic studies to analyze how Apixaban is absorbed, distributed, metabolized, and excreted in the body. This information is crucial for optimizing dosing regimens and minimizing adverse effects .

Drug-Drug Interaction Research

This impurity can be employed in research to explore potential drug-drug interactions involving Apixaban. Understanding these interactions is important for preventing adverse effects and ensuring the safe use of Apixaban with other medications .

Formulation Development

In the development of new formulations of Apixaban, Apixaban Impurity 14 is used to test the formulation’s stability and efficacy. This ensures that the new formulations are safe and effective for patient use .

Regulatory Compliance

Apixaban Impurity 14: is significant for regulatory compliance. Pharmaceutical companies must identify and quantify impurities like this to meet the stringent requirements set by health authorities for the approval of new drugs .

Safety And Hazards

Eigenschaften

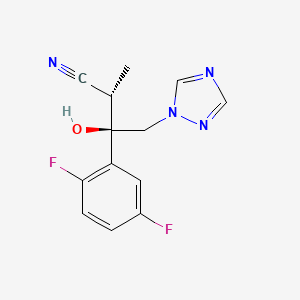

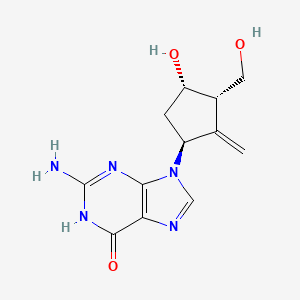

IUPAC Name |

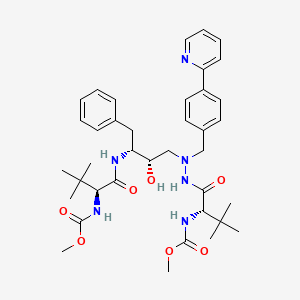

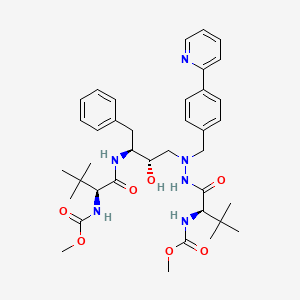

6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4/c1-28-15-8-6-14(7-9-15)24-18-16(17(22-24)20(26)27)10-11-23(19(18)25)13-4-2-12(21)3-5-13/h2-9H,10-11,21H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSLQVNOMQACSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N)C(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Apixaban Impurity 14 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one](/img/structure/B601513.png)